Cas no 52034-37-4 (Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate)

52034-37-4 structure
Nombre del producto:Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Número CAS:52034-37-4
MF:C16H17NO3
Megavatios:271.311084508896
MDL:MFCD00022461
CID:936262
PubChem ID:601797
Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate Propiedades químicas y físicas
Nombre e identificación
-
- Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- 4-(3-FORMYL-2,5-DIMETHYL-PYRROL-1-YL)-BENZOIC ACID ETHYL ESTER
- Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-benzenecarboxylate
- AC1LCKDS
- AC1Q340Q
- CBMicro_039901
- CTK4J5304
- ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate(SALTDATA: FREE)
- SBB039021
- BIM-0039842.P001
- AKOS000113718
- 52034-37-4
- A871093
- Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate #
- Benzoic acid, 4-(3-formyl-2,5-dimethyl-1-pyrrolyl)-, ethyl ester
- SB62697
- Ethyl4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
- OSM-S-46
- ethyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
- CS-0117606
- MFCD00022461
- Z56785557
- INHIPLWUOJQIIQ-UHFFFAOYSA-N
- 8R-0004
- SR-01000224865
- SCHEMBL8599178
- SR-01000224865-1
- STK279289
- DTXSID40345088
- EN300-01106
- J-520920
- Benzoic acid, 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-, ethyl ester
- ALBB-019221
-
- MDL: MFCD00022461
- Renchi: InChI=1S/C16H17NO3/c1-4-20-16(19)13-5-7-15(8-6-13)17-11(2)9-14(10-18)12(17)3/h5-10H,4H2,1-3H3
- Clave inchi: INHIPLWUOJQIIQ-UHFFFAOYSA-N
- Sonrisas: CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=O)C
Atributos calculados
- Calidad precisa: 271.12091
- Masa isotópica única: 271.12084340g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 4
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 5
- Complejidad: 350
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.8
- Superficie del Polo topológico: 48.3Ų
Propiedades experimentales
- Punto de fusión: 120-122°
- PSA: 48.3
Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate Información de Seguridad
- Nivel de peligro:IRRITANT
Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
abcr | AB220744-10 g |
Ethyl4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate, 95%; . |
52034-37-4 | 95% | 10g |
€246.80 | 2023-01-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188246-1g |
Ethyl 4-(3-formyl-2,5-dimethyl-1h-pyrrol-1-yl)benzoate |
52034-37-4 | 97% | 1g |
¥777.00 | 2024-08-09 | |
Enamine | EN300-01106-0.25g |
ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate |
52034-37-4 | 97% | 0.25g |
$19.0 | 2023-04-29 | |
abcr | AB220744-1 g |
Ethyl4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate; 95% |
52034-37-4 | 1g |
€122.60 | 2022-06-11 | ||
Apollo Scientific | OR33275-25g |
Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate |
52034-37-4 | 95% | 25g |
£408.00 | 2025-02-20 | |
Enamine | EN300-01106-1.0g |
ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate |
52034-37-4 | 97% | 1g |
$36.0 | 2023-04-29 | |
Apollo Scientific | OR33275-1g |
Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate |
52034-37-4 | 95% | 1g |
£90.00 | 2023-08-31 | |
Enamine | EN300-01106-0.05g |
ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate |
52034-37-4 | 97% | 0.05g |
$19.0 | 2023-04-29 | |
Enamine | EN300-01106-2.5g |
ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate |
52034-37-4 | 97% | 2.5g |
$64.0 | 2023-04-29 | |
abcr | AB220744-25 g |
Ethyl4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate, 95%; . |
52034-37-4 | 95% | 25g |
€497.40 | 2023-01-27 |
Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate Literatura relevante
-
Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
-
4. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
52034-37-4 (Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate) Productos relacionados
- 1373028-01-3(5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-6-carboxylic acid)
- 2034291-93-3(3-[1-(9H-xanthene-9-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione)
- 1315348-21-0(2-[5-(3-Trifluoromethyl-phenyl)-furan-2-yl]-cyclopropanecarboxylic acid)
- 2171754-69-9(3-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobutanoic acid)
- 2227834-58-2((1S)-2-amino-1-(3-phenoxyphenyl)ethan-1-ol)
- 7606-33-9(Phenol, 4-(3-azetidinyl)-, hydrochloride (1:1))
- 2013201-95-9(4-bromo-1-(3,3-dichloroprop-2-en-1-yl)-1H-pyrazol-3-amine)
- 2171360-72-6(2-{3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanamidocyclopentyl}acetic acid)
- 566138-93-0((Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N-octylprop-2-enamide)
- 254900-07-7(2-Propenoic acid, 2-methyl-,hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:52034-37-4)Ethyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Pureza:99%/99%
Cantidad:10g/25g
Precio ($):154.0/310.0